4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone
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Overview
Description
4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with a suitable diketone or ketoester, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methyl-3(2H)-pyridazinone: Lacks the cyclopropyl group.
6-Cyclopropyl-2-methyl-3(2H)-pyridazinone: Lacks the amino group.
Uniqueness
The presence of both the amino and cyclopropyl groups in 4-Amino-6-cyclopropyl-2-methyl-3(2H)-pyridazinone may confer unique biological activities and chemical reactivity compared to its analogs
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-amino-6-cyclopropyl-2-methylpyridazin-3-one |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)6(9)4-7(10-11)5-2-3-5/h4-5H,2-3,9H2,1H3 |
InChI Key |
TWSZKYAVGXNJBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)C2CC2)N |
Origin of Product |
United States |
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